Mefloquine-d10 Hydrochloride
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Overview
Description
Mefloquine-d10 Hydrochloride is a deuterated form of Mefloquine Hydrochloride, an antimalarial agent used for the prophylaxis and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mefloquine-d10 Hydrochloride involves the incorporation of deuterium atoms into the Mefloquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, purification through crystallization, and final conversion to the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Mefloquine-d10 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
Mefloquine-d10 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in studies to understand the metabolic pathways and interactions of Mefloquine in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to improve the efficacy and safety of antimalarial treatments.
Industry: Utilized in the development of new formulations and drug delivery systems
Mechanism of Action
The exact mechanism of action of Mefloquine-d10 Hydrochloride is not fully understood. it is believed to target the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects . The compound may also interfere with the parasite’s ability to detoxify heme, leading to its accumulation and subsequent parasite death .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another antimalarial agent with a similar mechanism of action.
Chloroquine: Used for the treatment and prevention of malaria, but with a different chemical structure.
Artemisinin: A potent antimalarial compound derived from the sweet wormwood plant.
Uniqueness
Mefloquine-d10 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in research applications. The deuterated form allows for more precise studies of the drug’s behavior in biological systems, making it a valuable tool in the development of new antimalarial therapies .
Properties
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1/i1D2,2D2,6D2,7D2,12D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESWYMRNZNDGBX-NELCMFCPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676003 |
Source
|
Record name | (S)-[2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217653-15-0 |
Source
|
Record name | (S)-[2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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